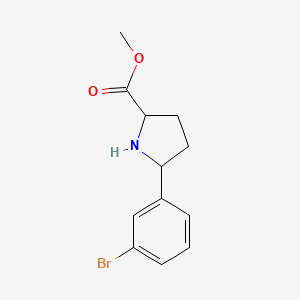

methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate

Description

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a brominated aromatic substituent at the 5-position and a methyl ester group at the 2-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely studied due to their conformational rigidity and versatility in drug discovery, catalysis, and materials science.

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

methyl 5-(3-bromophenyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H14BrNO2/c1-16-12(15)11-6-5-10(14-11)8-3-2-4-9(13)7-8/h2-4,7,10-11,14H,5-6H2,1H3 |

InChI Key |

SLNMCNUOZYLWOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and ®-pyrrolidine-2-carboxylic acid.

Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with ®-pyrrolidine-2-carboxylic acid to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization under specific reaction conditions to form the pyrrolidine ring.

Esterification: The final step involves the esterification of the pyrrolidine ring with methanol to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate and related compounds:

Key Observations :

- Substituent Effects : The 3-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing character compared to 4-chlorophenyl () or unsubstituted aryl groups.

- Stereochemical Influence : The 2R,5S configuration distinguishes it from diastereomers like (2S,5S) derivatives, which may exhibit different crystallographic packing or biological activity.

- Functional Group Variations : Replacement of the methyl ester with ethyl () or carboxylic acid () alters solubility and reactivity. For example, Fmoc-protected analogs are tailored for solid-phase peptide synthesis.

Physicochemical Properties

Analysis :

- The absence of reported melting points for the target compound contrasts with analogs like the ethyl carbamoyl derivative (mp 71–73°C), suggesting differences in crystallinity.

- Optical activity varies significantly: the target compound’s rotation is undocumented, but stereochemically complex analogs (e.g., ) show high optical rotations due to multiple chiral centers.

Comparative Challenges :

- Stereochemical control in 2R,5S systems demands advanced chiral auxiliaries or resolution techniques, as seen in Fmoc-derivative syntheses.

Biological Activity

Methyl (2R,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a 3-bromophenyl substituent at the 5-position and a methyl ester at the 2-carboxylate position. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown potent in vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound may share similar mechanisms, potentially disrupting bacterial cell walls or inhibiting essential enzymes involved in bacterial metabolism .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate | Escherichia coli | 1.95 μg/mL |

| Methyl (2S,5S)-5-(4-bromophenyl)pyrrolidine-2-carboxylate | Pseudomonas aeruginosa | Not effective |

Note: TBD = To Be Determined.

Anti-inflammatory Activity

In vitro studies have demonstrated that pyrrolidine derivatives can exhibit anti-inflammatory properties. Research utilizing macrophage models has shown that these compounds can significantly reduce nitric oxide production in response to inflammatory stimuli . The specific mechanism by which this compound exerts its anti-inflammatory effects remains to be fully elucidated.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. These targets may include enzymes involved in metabolic pathways or receptors that modulate cellular responses. The presence of the bromophenyl group may enhance binding affinity or specificity towards these targets compared to other similar compounds.

Case Studies and Research Findings

- Antibacterial Studies : A study on the synthesis and biological evaluation of various pyrrolidine derivatives indicated that modifications at the phenyl ring could significantly impact antibacterial potency. This compound was included in a panel of compounds tested against common pathogens, showing promising preliminary results .

- Cytotoxicity Assessments : In a comparative analysis involving cancer cell lines, several pyrrolidine derivatives were tested for their cytotoxic effects. The results suggested that structural variations greatly influence cytotoxicity profiles, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.